molecular formula C11H14N2 B12716087 6-(2-Aminopropyl)indole, (S)- CAS No. 1089719-75-4

6-(2-Aminopropyl)indole, (S)-

Cat. No.: B12716087
CAS No.: 1089719-75-4
M. Wt: 174.24 g/mol
InChI Key: QCFIFKAOUKPFPU-QMMMGPOBSA-N
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Description

6-(2-Aminopropyl)indole, (S)-, also known as 6-API, is an indole derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring substituted with a 2-aminopropyl group at the 6-position. It was first identified in the designer drug market by a laboratory in the Czech Republic in July 2016 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropyl)indole typically involves the reaction of indole with 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for 6-(2-Aminopropyl)indole are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .

Scientific Research Applications

6-(2-Aminopropyl)indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminopropyl)indole involves its interaction with monoamine transporters, including those for dopamine, norepinephrine, and serotonin. This interaction leads to the release of these neurotransmitters, which can result in various physiological and psychological effects. The compound’s ability to inhibit monoamine oxidase A (MAO-A) further enhances its effects by preventing the breakdown of monoamines .

Comparison with Similar Compounds

6-(2-Aminopropyl)indole is structurally similar to other indole derivatives such as 5-(2-Aminopropyl)indole (5-IT) and alpha-methyltryptamine (αMT). it is unique in its specific substitution pattern and its distinct pharmacological profile. While 5-IT is known for its stimulant effects and potential for abuse, 6-(2-Aminopropyl)indole has a different balance of monoamine release, making it less prone to abuse but with a higher risk of serotonin toxicity .

List of Similar Compounds

  • 5-(2-Aminopropyl)indole (5-IT)
  • Alpha-methyltryptamine (αMT)
  • 3-(2-Aminopropyl)indole
  • 4-(2-Aminopropyl)indole
  • 7-(2-Aminopropyl)indole

Properties

CAS No.

1089719-75-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-1-(1H-indol-6-yl)propan-2-amine

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m0/s1

InChI Key

QCFIFKAOUKPFPU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=C1)C=CN2)N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CN2)N

Origin of Product

United States

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